![molecular formula C19H15N3O3S2 B11085504 9-(benzylsulfanyl)-2,3-dimethyl-7-nitro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11085504.png)

9-(benzylsulfanyl)-2,3-dimethyl-7-nitro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

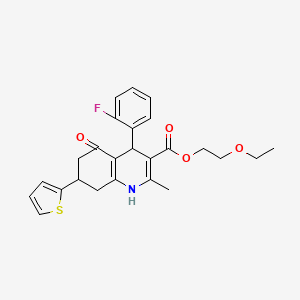

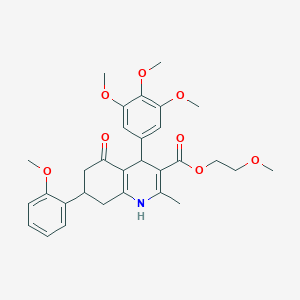

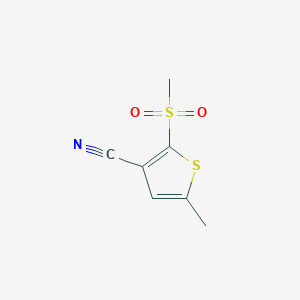

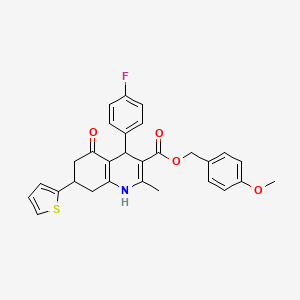

9-(Benzylsulfanyl)-2,3-dimethyl-7-nitro1Benzothieno[3,2-d]pyrimidin-4(3H)-on ist eine heterocyclische Verbindung, die zur Klasse der Thieno[3,2-d]pyrimidine gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in der medizinischen Chemie. Das Vorhandensein verschiedener funktioneller Gruppen, wie der Benzylsulfanyl- und Nitrogruppe, trägt zu seinen einzigartigen chemischen Eigenschaften und seiner Reaktivität bei.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-(Benzylsulfanyl)-2,3-dimethyl-7-nitro1Benzothieno[3,2-d]pyrimidin-4(3H)-on umfasst typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Cyclisierung substituierter Thiophenderivate mit geeigneten Nitrilen unter bestimmten Bedingungen. Zum Beispiel kann die Reaktion von 2-Amino-1H-pyrrol-3-carbonitrilen mit Arylnitrilen in Gegenwart von Kalium-t-butoxid in siedendem t-Butanol die gewünschten Thieno[3,2-d]pyrimidin-Derivate ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung palladiumkatalysierter Carbonylierungsreaktionen wurde für die effiziente Synthese substituierter Thieno[3,2-d]pyrimidin-Derivate vorgeschlagen

Chemische Reaktionsanalyse

Reaktionstypen

9-(Benzylsulfanyl)-2,3-dimethyl-7-nitro1Benzothieno[3,2-d]pyrimidin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Benzylsulfanylgruppe kann zu einem Sulfoxid oder Sulfon oxidiert werden.

Substitution: Die Nitrogruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid für Reduktionsreaktionen und Oxidationsmittel wie Wasserstoffperoxid für Oxidationsreaktionen. Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Ethanol werden oft verwendet, um diese Reaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Reduktion der Nitrogruppe 9-(Benzylsulfanyl)-2,3-dimethyl-7-amino1Benzothieno[3,2-d]pyrimidin-4(3H)-on ergeben, während die Oxidation der Benzylsulfanylgruppe die entsprechenden Sulfoxid- oder Sulfonderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

9-(Benzylsulfanyl)-2,3-dimethyl-7-nitro1

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für die Entwicklung neuer Materialien und Pharmazeutika geeignet.

Wirkmechanismus

Der Wirkmechanismus von 9-(Benzylsulfanyl)-2,3-dimethyl-7-nitro1Benzothieno[3,2-d]pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise wurde gezeigt, dass Thieno[3,2-d]pyrimidin-Derivate die Aktivität bestimmter Enzyme wie der Epidermalen Wachstumsfaktor-Rezeptor (EGFR)-Kinase hemmen . Diese Hemmung kann zur Unterbrechung zellulärer Signalwege führen, was zur Unterdrückung des Tumorwachstums und der Proliferation führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted thiophene derivatives with appropriate nitriles under specific conditions. For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol can yield the desired thieno[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed carbonylation reactions has been proposed for the efficient synthesis of substituted thieno[3,2-d]pyrimidine derivatives

Analyse Chemischer Reaktionen

Types of Reactions

9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 9-(benzylsulfanyl)-2,3-dimethyl-7-amino1benzothieno[3,2-d]pyrimidin-4(3H)-one, while oxidation of the benzylsulfanyl group can produce the corresponding sulfoxide or sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 9-(benzylsulfanyl)-2,3-dimethyl-7-nitro1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) kinase . This inhibition can lead to the disruption of cellular signaling pathways, resulting in the suppression of tumor growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thieno[2,3-d]pyrimidin-4(3H)-one: Diese Verbindungen teilen eine ähnliche Kernstruktur und wurden auf ihre antimykobakterielle und Antitumoraktivität untersucht.

Pyrrolo[2,3-d]pyrimidin-4-amine:

Einzigartigkeit

Die Einzigartigkeit von 9-(Benzylsulfanyl)-2,3-dimethyl-7-nitro1Benzothieno[3,2-d]pyrimidin-4(3H)-on liegt in seinen spezifischen funktionellen Gruppen, die zu seiner einzigartigen chemischen Reaktivität und biologischen Aktivität beitragen. Das Vorhandensein der Benzylsulfanyl- und Nitrogruppe erhöht sein Potenzial als vielseitiges Zwischenprodukt für die Synthese verschiedener biologisch aktiver Verbindungen.

Eigenschaften

Molekularformel |

C19H15N3O3S2 |

|---|---|

Molekulargewicht |

397.5 g/mol |

IUPAC-Name |

9-benzylsulfanyl-2,3-dimethyl-7-nitro-[1]benzothiolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H15N3O3S2/c1-11-20-17-16-14(26-10-12-6-4-3-5-7-12)8-13(22(24)25)9-15(16)27-18(17)19(23)21(11)2/h3-9H,10H2,1-2H3 |

InChI-Schlüssel |

PQVSVTJPYIEPAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C(=O)N1C)SC3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B11085422.png)

![N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline](/img/structure/B11085431.png)

![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11085441.png)

![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate](/img/structure/B11085450.png)

![3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11085451.png)

![(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11085456.png)

![3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11085464.png)

![N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11085466.png)

![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B11085475.png)

![3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate](/img/structure/B11085478.png)